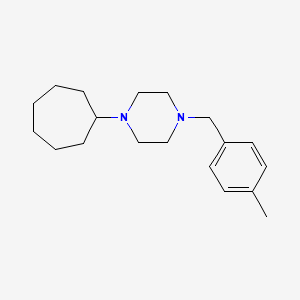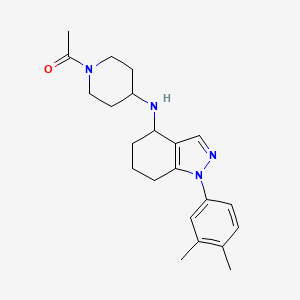
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are known for their ability to promote wakefulness and increase cognitive function without causing the side effects commonly associated with traditional stimulants such as amphetamines.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are known to play a role in wakefulness, attention, and cognitive function.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to increase the release of dopamine, norepinephrine, and histamine in the brain, leading to increased wakefulness and cognitive function. It has also been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its ability to improve cognitive function without causing the side effects commonly associated with traditional stimulants such as amphetamines. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential as a cognitive enhancer.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential as a cognitive enhancer. Finally, the development of more potent and selective analogs of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide may lead to the development of more effective cognitive enhancers with fewer side effects.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline to form 2-(2-chlorophenyl)-3,5-dimethoxybenzamide. This intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product, 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer. It has been shown to improve working memory, attention, and executive function in both animal and human studies. Additionally, 2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-14-10-13(11-15(12-14)25-2)21-19(23)22-9-5-8-18(22)16-6-3-4-7-17(16)20/h3-4,6-7,10-12,18H,5,8-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCULXTNOCADCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5986500.png)
![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)


![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5986574.png)
![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)
![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)